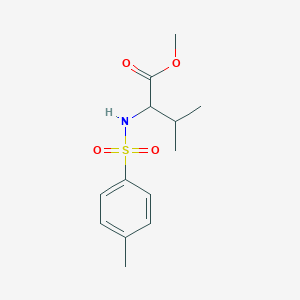
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester, often referred to as tosyl valine methyl ester, is a compound of interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.
Tosyl valine methyl ester exhibits significant interactions with various enzymes and proteins involved in amino acid metabolism. Notably, it interacts with:
- Branched-chain aminotransferase : This enzyme catalyzes the transamination of branched-chain amino acids, which is crucial for protein synthesis and energy production.
- Branched-chain α-keto acid dehydrogenase complex : This complex is essential for the oxidative decarboxylation of branched-chain α-keto acids, leading to the production of acetyl-CoA and succinyl-CoA, which are vital for the citric acid cycle.
Table 1: Key Enzymatic Interactions of Tosyl Valine Methyl Ester
| Enzyme | Role in Metabolism |
|---|---|
| Branched-chain aminotransferase | Transamination of branched-chain amino acids |
| Branched-chain α-keto acid dehydrogenase | Oxidative decarboxylation of branched-chain α-keto acids |
Cellular Effects
Tosyl valine methyl ester has been shown to enhance mitochondrial function and provide protection against oxidative stress. It minimizes the production of reactive oxygen species (ROS), which helps maintain ATP production during oxidative stress conditions. Furthermore, it promotes triglyceride synthesis in intestinal epithelial cells by increasing levels of its metabolite, 3-hydroxyisobutyrate (3-HIB) .
Table 2: Cellular Effects of Tosyl Valine Methyl Ester
| Effect | Mechanism |
|---|---|
| Improves mitochondrial function | Reduces ROS production |
| Enhances triglyceride synthesis | Upregulates fatty acid transport proteins |
Molecular Mechanism
The molecular mechanism by which tosyl valine exerts its effects involves several pathways:
- Fatty Acid Transport : Tosyl valine increases the expression of proteins related to fatty acid transport (e.g., CD36) and triglyceride synthesis (e.g., DGAT1).
- Metabolic Pathways : It undergoes conversion to branched-chain α-keto acids through enzymatic reactions that are critical for energy metabolism .
Case Studies and Experimental Evidence
- Animal Models : In studies with weaned piglets, supplementation with tosyl valine improved growth performance metrics when added to a valine-deficient diet. This indicates its potential role in enhancing feed efficiency and growth rates .
- In Vitro Studies : Laboratory experiments have demonstrated that tosyl valine maintains its protective effects on mitochondrial function over extended periods, highlighting its stability and potential therapeutic applications .
Table 3: Summary of Experimental Findings
| Study Type | Findings |
|---|---|
| Animal Models | Improved weight gain in valine-deficient diets |
| In Vitro Studies | Sustained mitochondrial protection over time |
Applications
The potential applications of tosyl valine methyl ester span various fields:
属性
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRUJAUYLKEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













